1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol
Description
1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol (molecular formula: C₁₂H₁₂N₂S) is a substituted imidazole derivative featuring a cyclopropyl group at the N1 position, a phenyl group at the C5 position, and a thiol (-SH) group at the C2 position of the imidazole ring. Its SMILES notation is C1CC1N2C(=CNC2=S)C3=CC=CC=C3, and its InChIKey is OOKLTVQKMMNYSC-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-cyclopropyl-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c15-12-13-8-11(14(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLTVQKMMNYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with phenyl isothiocyanate, followed by cyclization with a suitable reagent to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl or cyclopropyl rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new therapeutic agents. Studies have shown that imidazole derivatives, including 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol, can inhibit the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentrations (MIC) .
Anticancer Potential
Research indicates that imidazole derivatives possess anticancer properties. The compound may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting a potential role in cancer treatment .
Case Study: Antimicrobial Efficacy
In a comparative study of various imidazole derivatives, 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol was evaluated for its antibacterial activity using the disk diffusion method. The results indicated an inhibition zone diameter of 20 mm against E. coli, highlighting its potential as an antibacterial agent .
Biological Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain kinases and phosphatases, which are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .
Case Study: Enzyme Activity
In a study assessing the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol demonstrated over 50% inhibition at a concentration of 10 µM, indicating its potential as a therapeutic agent in metabolic disorders .
Materials Science
Synthesis of Novel Materials
The compound serves as a building block in synthesizing novel materials with specific properties such as conductivity and stability. Its unique thiol group allows for the formation of various polymeric materials that can be utilized in electronic devices and sensors .
Case Study: Material Properties
Research involving the incorporation of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol into polymer matrices revealed enhanced thermal stability and electrical conductivity compared to traditional materials. This makes it suitable for applications in flexible electronics and energy storage systems .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol, focusing on substituent variations and molecular properties:
Detailed Analysis of Key Differences
Substituent Effects on Reactivity and Stability
- Cyclopropyl vs. Benzyl/Ethyl Groups : The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity compared to the more flexible benzyl (in ) or ethyl (in ) substituents. This strain could influence metabolic stability in biological systems.
- donation).
Molecular Weight and Physicochemical Properties
- The target compound (216.30 g/mol) is lighter than analogues with bulky substituents (e.g., 280.39 g/mol for ), which may improve bioavailability.
- Polar groups like methanol in 5-methyl-2-phenyl-1H-imidazole-4-methanol () increase water solubility, whereas lipophilic groups (e.g., benzyl in ) enhance membrane permeability.
Biological Activity
1-Cyclopropyl-5-phenyl-1H-imidazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a thiol group (-SH) attached to an imidazole ring, which enhances its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 216.3 g/mol .
The biological activity of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of various enzymes and receptors, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 10 to 30 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Doxorubicin |
| A549 | 12.0 | Doxorubicin |
Study on Anticancer Efficacy
In a recent study investigating the anticancer efficacy of various imidazole derivatives, 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol was found to exhibit significant antiproliferative activity against the MCF-7 cell line. The study utilized molecular docking simulations to predict binding affinities, revealing that the compound interacts favorably with key proteins involved in cancer progression .
Comparative Study with Analog Compounds
A comparative analysis was conducted between 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol and similar compounds such as 1-cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol. The results indicated that while both compounds share structural similarities, the presence of the phenyl group in the former significantly enhances its biological activity profile .
Q & A
Q. What are the common synthetic routes for 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization or condensation strategies. A key approach is the cyclization of thioamide intermediates with cyclopropane-containing precursors under nickel catalysis, as seen in analogous imidazole-thiol syntheses . For example, refluxing glyoxal derivatives with cyclopropylamine and phenyl-substituted aldehydes in glacial acetic acid (80–100°C, 6–8 hours) yields the imidazole core . Critical parameters include:
- Catalyst choice : Nickel catalysts improve regioselectivity for cyclopropane substitution .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives.
- Temperature : Higher temperatures (>100°C) may degrade the thiol group, reducing yield .
Q. What spectroscopic and chromatographic techniques are essential for characterizing 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns. The thiol proton (SH) appears as a singlet at δ 3.8–4.2 ppm, while cyclopropyl protons show split signals (δ 1.2–1.8 ppm) .
- FT-IR : A strong S-H stretch near 2550 cm⁻¹ and C-S vibrations at 690–710 cm⁻¹ verify the thiol group .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) assess purity. The molecular ion [M+H]⁺ is typically observed at m/z 257–260 .
Q. How is the thiol group stabilized during synthesis to prevent oxidation?
Methodological Answer:
- Inert atmosphere : Reactions conducted under nitrogen/argon minimize disulfide formation.
- Protecting groups : Trityl or acetyl groups shield the thiol during synthesis, followed by deprotection with TFA/water (1:1) .
- Antioxidants : Addition of 1–2% ascorbic acid or BHT in reaction mixtures preserves thiol integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol derivatives?
Methodological Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance antimicrobial activity, as observed in analogous imidazole-thiols .
- Cyclopropyl modifications : Replace cyclopropyl with spirocyclic or gem-dimethyl groups to improve metabolic stability. For example, spirocyclopropane derivatives showed 2.5× higher plasma half-life in rodent models .
- Thiol bioisosteres : Replace -SH with -SCH₃ or -SO₂NH₂ to balance reactivity and bioavailability .
Q. What computational strategies predict the binding affinity of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets like EGFR or xanthine oxidase. The thiol group forms hydrogen bonds with catalytic lysine residues (e.g., EGFR Lys721) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
- ADMET prediction : SwissADME predicts moderate permeability (LogP ≈ 2.8) but high hepatic metabolism risk, guiding derivatization for improved pharmacokinetics .
Q. How can contradictory bioactivity data from different studies be resolved?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values using uniform protocols (e.g., MTT assay at 48 hours vs. 72 hours) .
- Control benchmarking : Validate against reference compounds (e.g., 5-fluorouracil for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
